Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-6-8-20(9-7-10)13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHDASHZINSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of 6-chloropyridazine-3-carbonyl chloride with piperidin-4-ylamine, followed by the protection of the resulting amine with tert-butyl carbamate . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyridazine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
N-Methylcarbamate Variant
Compound : Tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate
Key Difference : Addition of a methyl group on the carbamate nitrogen.
Impact :
Acetylpiperidine Analogs
Compound : Tert-butyl (1-acetylpiperidin-4-yl)carbamate
Key Difference : Replacement of the chloropyridazine carbonyl with an acetyl group.
Impact :
- Lipophilicity : Increased due to the acetyl group, enhancing membrane permeability but reducing solubility in polar solvents .
- Synthesis : Achieved via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O, a simpler route compared to the chloropyridazine coupling required for the original compound .
Heterocyclic Modifications
Pyrazine vs. Pyridazine Derivatives
Compound : Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate (EN300-745721)
Key Difference : Pyridazine (two adjacent nitrogens) replaced with pyrazine (two opposite nitrogens).
Impact :
Non-Carbonyl Pyrazine Analogs
Compound : Tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate (CAS 596817-48-0)
Key Difference : Absence of the carbonyl linker between pyrazine and piperidine.
Impact :
- Reactivity : Loss of the carbonyl reduces electrophilicity, limiting participation in acyl-transfer reactions .
- Conformational Flexibility : The direct linkage may restrict rotational freedom, altering binding modes .
Pharmacologically Relevant Carbamates
Fentanyl-Related Carbamates
Compound : Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (fentanyl carbamate)
Key Differences :
- Substituents : Bulky phenyl and phenylethyl groups instead of chloropyridazine.
- Applications: Opioid receptor targeting vs.
Transglutaminase Inhibitors
Compound: N-{1-[7-(Quinoline-2-carbonylamino)-1-methylindole-3-sulfonyl]piperidin-4-yl}carbamate Key Differences:
- Functional Groups: Quinoline and indole substituents vs. chloropyridazine.
- Target Specificity : The original compound’s chloropyridazine may favor interactions with nucleotide-binding domains (e.g., kinases) over transglutaminases .
Biological Activity
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly as a modulator of biological pathways. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 340.81 g/mol
- CAS Number : 2377031-90-6
The compound features a tert-butyl group, a chloropyridazine moiety, and a piperidine ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The chloropyridazine and piperidine components are known to influence the modulation of neuroinflammatory processes and may act on pathways related to NLRP3 inflammasome activation.
Biological Activity
Recent studies have highlighted the following aspects of the biological activity of this compound:
- NLRP3 Inflammasome Inhibition :
- Cytotoxicity and Cell Viability :
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Synthesis and Preparation
The synthesis of this compound involves several key steps:
-
Reagents Used :
- N,N’-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Reaction Conditions :
Q & A
Q. Experimental Strategy :
- Compare coupling efficiencies using Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts.
- Optimize solvent polarity (e.g., DMF vs. toluene) to balance steric and electronic effects .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (CDCl₃) identifies the tert-butyl singlet at δ 1.4 ppm and piperidine protons at δ 3.2–4.1 ppm. C NMR confirms the carbonyl (C=O) at ~155 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 340.81) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
Advanced Question: How can researchers resolve contradictions in reported yields for the Boc protection step?
Data Contradiction Analysis :
Discrepancies arise from:
- Base Selection : Triethylamine (TEA) vs. 4-dimethylaminopyridine (DMAP). DMAP increases yields by 10–15% due to enhanced nucleophilicity but may require stricter anhydrous conditions .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) favor Boc protection but risk side reactions with residual moisture.
Q. Resolution Strategy :
- Conduct kinetic studies (in situ IR monitoring) to track reaction progress.
- Optimize moisture control using molecular sieves or activated alumina .
Advanced Question: What structural analogs of this compound show enhanced bioactivity, and why?
Q. Comparative Analysis :
Q. Synthetic Recommendations :
- Introduce fluorine via halogen exchange (e.g., KF/18-crown-6).
- Use reductive amination for N-methylation .
Basic Question: What safety precautions are advised when handling this compound?
Q. Methodological Answer :
- Toxicity Data : While specific toxicity data for this compound is limited, structurally similar carbamates show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Question: How does the tert-butyl carbamate group influence metabolic stability in pharmacokinetic studies?
Q. Research Findings :
- In Vitro Stability : The tert-butyl group reduces hydrolysis by esterases, increasing half-life (t₁/₂ = 8.2 hrs in human plasma vs. 1.5 hrs for methyl carbamate analogs) .
- Metabolite Identification : LC-MS/MS identifies the deprotected piperidine metabolite as the primary breakdown product in hepatic microsomes .
Q. Experimental Design :
- Incubate compound with liver microsomes (human/rat) and quantify metabolites at 0, 1, 3, 6 hrs.
- Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
